1,3-Bis(trifluoromethyl)benzene

Descripción general

Descripción

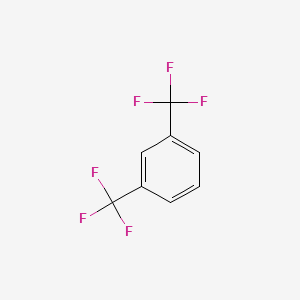

1,3-Bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F6. It is also known as α,α,α,α’,α’,α’-hexafluoro-m-xylene. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless liquid with a boiling point of approximately 116-116.3°C and a density of 1.378 g/mL at 25°C .

Métodos De Preparación

1,3-Bis(trifluoromethyl)benzene can be synthesized through various methods. One common synthetic route involves the lithiation of this compound followed by regioselective metalation and subsequent carboxylation at position 2 to yield 2,6-bis(trifluoromethyl)benzoic acid . Another method involves the reaction of isophthalic acid with trifluoromethylating agents to introduce the trifluoromethyl groups at the desired positions .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The meta-directing effects of the -CF₃ groups dominate reactivity, enabling regioselective functionalization at the para position relative to the substituents.

Halogenation

- Bromination : Reacts with N,N′-dibromo-5,5-dimethylhydantoin in H₂SO₄/CH₃COOH at 45°C to yield 3,5-bis(trifluoromethyl)bromobenzene (93.7% yield). Minor byproducts include dibromo isomers (≤2.6%) .

- Chlorination : Treatment with Cl₂ in chlorosulfonic acid (0–5°C) produces 5-chloro-1,3-bis(trifluoromethyl)benzene (89% purity) .

Metalation and Functionalization

The compound undergoes deprotonation at the 2-position under strong bases, enabling carboxylation and phosphane synthesis.

- Lithiation : Reacts with lithium diisopropylamide (LDA) in THF at −78°C to form a lithiated intermediate, which carboxylates to 2,6-bis(trifluoromethyl)benzoic acid .

- Phosphane Derivatives : Serves as a precursor for bis[2,4-bis(trifluoromethyl)phenyl]phosphane via sequential metalation and phosphorylation .

Friedel-Crafts Reactions

In superacidic media (e.g., CF₃SO₃H), it participates in Friedel-Crafts alkylation/acylation with benzene, forming triarylmethanols or benzophenones .

- Mechanism : Protonation of -CF₃ groups generates carbocations stabilized by benzylic resonance.

- Example : Reaction with benzene in CF₃SO₃H yields triphenylmethanol (44–54%) and benzophenone derivatives (41–56%) .

Protolytic Defluorination

In Brønsted superacids (e.g., FSO₃H), C–F bond cleavage occurs, forming mixed acid anhydrides.

- 13C NMR Evidence : Formation of a carbonyl signal at δ 180 confirms anhydride intermediates (e.g., 43 ) .

Cross-Coupling Reactions

Used in Suzuki-Miyaura and Ullmann couplings to synthesize polyfluorinated biaryls.

- Example : Reaction with arylboronic acids under Pd catalysis produces 3,5-bis(trifluoromethyl)biphenyl derivatives .

Thermochemical Data

Gas-phase acidity and reaction thermodynamics have been characterized:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |

|---|---|---|---|

| C₈H₃F₆⁻ + H⁺ → C₈H₄F₆ | 1559 ± 13 | 1527 ± 13 | G+TS |

Aplicaciones Científicas De Investigación

Key Reactions:

- Metalation and Carboxylation : The compound can be metalated at the 2-position, followed by carboxylation to produce useful derivatives.

- Substitution Reactions : It participates in nucleophilic substitution reactions to generate various functionalized derivatives such as ethers and esters .

Applications in Organic Synthesis

1,3-Bis(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its derivatives have been utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Case Studies:

- Synthesis of Fluorinated Aromatics : Research indicates that this compound can be used to synthesize several bis(trifluoromethyl)aromatic compounds through electrophilic aromatic substitution reactions .

- Fluorinated Ligands : The compound has been employed to create ligands for transition metal catalysis, enhancing the efficiency of various catalytic processes.

Materials Science Applications

The unique properties of this compound have led to its use in materials science, particularly in the development of high-performance polymers and coatings.

Properties Benefiting Material Applications:

- Thermal Stability : The trifluoromethyl groups confer excellent thermal stability to polymers.

- Chemical Resistance : Materials derived from this compound exhibit resistance to solvents and harsh chemicals.

Analytical Chemistry

In analytical chemistry, this compound has been investigated for its role as a solvent in electrogenerated chemiluminescence (ECL) studies. It has been shown to enhance the stability and efficiency of ECL systems using various aromatic compounds .

Key Findings:

- Electrogenerated Chemiluminescence : Studies reveal that using this compound as a solvent improves the luminescence properties of analytes like anthracene and rubrene .

Mecanismo De Acción

The mechanism of action of 1,3-bis(trifluoromethyl)benzene primarily involves its ability to undergo regioselective metalation and subsequent reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the negative charge during metalation, allowing for selective functionalization at specific positions on the benzene ring .

Comparación Con Compuestos Similares

1,3-Bis(trifluoromethyl)benzene can be compared with other similar compounds such as:

1,4-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 4 positions on the benzene ring, leading to different reactivity and properties.

1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to the benzene ring, which significantly alters its chemical behavior and applications.

1,3-Bis(trifluoromethyl)-5-bromobenzene: The presence of a bromine atom in addition to the trifluoromethyl groups introduces additional reactivity and potential for further functionalization.

This compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields of research.

Actividad Biológica

1,3-Bis(trifluoromethyl)benzene, also known as m-bis(trifluoromethyl)benzene, is a compound with significant chemical properties and potential biological activities. This article explores its biological activity, including toxicity, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₄F₆

- Molecular Weight : 214.1078 g/mol

- CAS Number : 402-31-3

- IUPAC Name : this compound

The compound features two trifluoromethyl groups attached to a benzene ring at the meta positions, which significantly influences its chemical reactivity and biological interactions.

Toxicity and Safety Profile

This compound exhibits various biological effects that are essential for understanding its safety profile:

- Skin Irritation : It can cause skin inflammation upon contact in sensitive individuals, potentially exacerbating pre-existing dermatitis conditions .

- Sensory Irritation : The compound is classified as a sensory irritant, with exposure leading to undesirable effects on the eyes, nose, or throat. Occupational exposure limits have been established to protect individuals from sensory irritation .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. In a comparative analysis of various compounds, it was found that this compound exhibited notable activity against specific bacterial strains. The density functional theory (DFT) calculations suggested potential interactions with microbial targets that could be leveraged for therapeutic applications .

Electrogenerated Chemiluminescence (ECL)

Research has demonstrated the application of this compound in electrogenerated chemiluminescence studies. This property is particularly useful in analytical chemistry for high-performance liquid chromatography (HPLC). The stability and efficiency of ECL in fluorinated aromatic solvents were highlighted in experiments that utilized this compound as a solvent medium .

Synthesis and Reaction Mechanisms

The regioselective lithiation of this compound has been investigated, leading to subsequent reactions that produce valuable derivatives. For instance, carboxylation at position 2 yields 2,6-bis(trifluoromethyl)benzoic acid, which may have further applications in organic synthesis .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBBXFLOLUTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059949 | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-31-3 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7TWF66P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1,3-bis(trifluoromethyl)benzene is C8H4F6. Its molecular weight is 214.11 g/mol.

A: Yes, several studies mention utilizing spectroscopic techniques to characterize this compound and its derivatives. For instance, NMR (1H, 13C, and 19F) [, , , ], FTIR [], and UV-Vis spectroscopy [, ] have been employed to analyze the structure and properties of the compound.

A: While specific degradation studies are not mentioned in the provided abstracts, this compound demonstrates good thermal stability. [, ] Research indicates its use as a solvent in reactions conducted at elevated temperatures, [, , ] suggesting its resilience under those conditions.

A: Yes, this compound acts as a suitable solvent in specific chemical reactions, notably in the anionic ring-opening polymerization of hexafluoropropylene oxide. [] Its ability to dissolve the reacting species and withstand the reaction conditions highlights its relevance in this context.

A: The provided abstracts don't showcase this compound as a catalyst itself. Instead, it often serves as a building block for synthesizing molecules with potential catalytic applications, such as boron-containing conjugated systems. []

A: Yes, density functional theory (DFT) calculations have been utilized to understand the electronic properties and reactivity of this compound and its derivatives. [, , ] This approach aids in predicting and explaining experimental observations, especially concerning the compound's behavior in chemical reactions.

A: The presence of the two trifluoromethyl groups significantly influences the reactivity of the benzene ring. For instance, the electron-withdrawing nature of these groups directs lithiation reactions to specific positions on the aromatic ring. [] This selectivity is crucial in organic synthesis, enabling the controlled functionalization of the molecule.

A: Research highlights this compound as a versatile building block in organic synthesis. Its presence in the development of new boron-containing conjugated systems is notable, particularly for potential applications in materials science and optoelectronics. [] Further research explores its use in polymerization reactions, signifying its importance in polymer chemistry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.